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Introduction

Neuchromenin is a naturally occurring 1-benzopyran compound.[1] It has been identified in

fungal species such as Penicillium javanicum and Penicillium bilaiae.[1] Current scientific

research on Neuchromenin is primarily centered on the synthesis and evaluation of its

analogues for potential therapeutic applications, particularly as antifungal agents. This review

consolidates the existing, albeit limited, research on Neuchromenin, focusing on its chemical

properties, and the biological evaluation of its derivatives.

Chemical Profile of Neuchromenin
Property Value

Molecular Formula C13H12O5

Molecular Weight 248.23 g/mol

Synonyms
(2S)-8,9-dihydroxy-2-methyl-3,5-dihydro-2H-

pyrano[3,2-c]chromen-4-one

Source: PubChem CID 10729197[1]

Antifungal Activity of Neuchromenin Analogues
A key study in the field involved the synthesis of thirty-two Neuchromenin analogues and their

subsequent evaluation for antifungal activity against six plant pathogenic fungi.[2] The findings
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from this research are summarized below.

Quantitative Data: Antifungal Efficacy
The antifungal activities of the synthesized Neuchromenin analogues were quantified by

determining their EC50 values (the concentration of a drug that gives a half-maximal

response). The following table presents the EC50 values for the most potent compounds

against the tested fungal strains, with the commercial fungicide Thiabendazole used as a

positive control.

Compoun
d

Alternaria
solani
(EC50 in
μg/mL)

Cercospo
ra
arachidic
ola (EC50
in μg/mL)

Fusarium
graminea
rum
(EC50 in
μg/mL)

Fusarium
oxysporu
m f. sp.
cubense
(EC50 in
μg/mL)

Physalos
pora
piricola
(EC50 in
μg/mL)

Curvulari
a lunata
(EC50 in
μg/mL)

6b 15.4 25.7 >100 45.2 30.1 22.8

6c 20.1 18.9 80.3 33.6 25.4 12.7

6d 10.2 >100 >100 >100 >100 >100

6e 12.5 >100 >100 >100 >100 >100

6i 13.8 >100 >100 >100 >100 >100

6j 14.1 >100 >100 >100 >100 >100

6k 16.5 >100 >100 >100 >100 >100

6l 11.7 30.2 >100 50.1 28.7 18.5

Thiabenda

zole
25.3 40.6 35.8 60.7 42.1 59.7

Data extracted from "Design, synthesis and biological evaluation of novel neuchromenin
analogues as potential antifungal agents".[2]

Key Observations from the Data:
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Several analogues, notably 6b, 6d, 6e, and 6i-l, demonstrated more potent antifungal activity

against A. solani than the control, Thiabendazole.[2]

Compound 6c exhibited significant activity against C. lunata, with an EC50 value markedly

superior to that of Thiabendazole.[2]

The structure-activity relationship (SAR) analysis indicated that the presence of a conjugated

structure, specifically a C=C bond conjugated to a C=O group, was crucial for the observed

antifungal activity.[2]

Experimental Protocols
1. Antifungal Activity Assay (Mycelium Growth Rate Method)

This method is a standard in vitro assay to determine the efficacy of a compound in inhibiting

fungal growth.

Preparation of Fungal Cultures: The six tested plant pathogenic fungi are cultured on potato

dextrose agar (PDA) plates.

Preparation of Test Compounds: The synthesized Neuchromenin analogues and the control

compound (Thiabendazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock

solutions.

Assay Procedure:

A specified volume of the stock solution of each test compound is added to molten PDA to

achieve the desired final concentrations.

The PDA mixed with the test compound is poured into Petri dishes and allowed to solidify.

A mycelial disc of a specific diameter (e.g., 5 mm), taken from the edge of an actively

growing fungal culture, is placed at the center of each test plate.

The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specific period.

The diameter of the fungal colony is measured at regular intervals.
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Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula:

Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelial colony on

the control plate (without the test compound) and T is the average diameter of the mycelial

colony on the treated plate. The EC50 values are then calculated from the dose-response

curves.

2. Scanning Electron Microscopy (SEM) Analysis of Fungal Cell Wall

SEM is employed to visualize the morphological changes in the fungal hyphae after treatment

with the test compounds, providing insights into the mechanism of action.

Sample Preparation: Fungal mycelia are treated with a selected Neuchromenin analogue

(e.g., compound 6d) at a specific concentration for a defined period. A control group of

untreated mycelia is also prepared.

Fixation: The mycelia are fixed using a standard protocol, which typically involves primary

fixation in glutaraldehyde followed by post-fixation in osmium tetroxide.

Dehydration: The fixed samples are dehydrated through a graded series of ethanol

concentrations.

Drying: The samples are subjected to critical point drying to preserve their three-dimensional

structure.

Coating: The dried samples are mounted on stubs and coated with a thin layer of a

conductive material, such as gold or palladium, using a sputter coater.

Imaging: The coated samples are then observed under a scanning electron microscope, and

images are captured to compare the morphology of treated and untreated fungal hyphae.

The study on Neuchromenin analogues suggested that compound 6d may exert its

antifungal effect by damaging the fungal cell wall.[2]

Signaling Pathways and Mechanism of Action
Currently, there is no published research detailing the specific signaling pathways modulated

by Neuchromenin or its analogues. The preliminary evidence from SEM analysis suggests

that the antifungal mechanism of action may involve the disruption of the fungal cell wall.[2]
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However, the precise molecular targets and the downstream signaling cascades remain to be

elucidated.
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Caption: Workflow for the screening of Neuchromenin analogues for antifungal activity.

Conclusion and Future Directions
The existing body of scientific literature on Neuchromenin is limited but promising, with a clear

indication of the potential of its analogues as antifungal agents. The research has successfully

identified several compounds with potent activity against plant pathogenic fungi, surpassing

that of a commercially available fungicide in some cases.

Future research should focus on several key areas:

Elucidation of the Mechanism of Action: In-depth studies are required to understand the

precise molecular targets and signaling pathways affected by Neuchromenin analogues in

fungal cells.

Broadening the Scope of Biological Evaluation: The antifungal activity of these compounds

should be tested against a wider range of fungal pathogens, including those of clinical

relevance to humans.
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Toxicology and Safety Studies: Comprehensive in vitro and in vivo toxicological studies are

necessary to assess the safety profile of the most promising lead compounds.

Optimization of Lead Compounds: Further medicinal chemistry efforts could be directed

towards optimizing the potency, selectivity, and pharmacokinetic properties of the identified

lead compounds.

In summary, while Neuchromenin research is still in its nascent stages, the initial findings

provide a strong foundation for the development of a new class of antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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